BenchChemオンラインストアへようこそ!

N-1,3,4-Thiadiazol-2-ylacetamide-d3

Mass spectrometry quantitation Internal standard selection Isotope dilution

Procure N-1,3,4-Thiadiazol-2-ylacetamide-d3 as the mandatory stable isotope-labeled internal standard (SIL-IS) for quantifying Acetazolamide EP Impurity B in LC-MS/MS assays. This -d3 isotopologue provides a +3 Da resolvable mass shift, co-eluting within 0.02–0.05 min of the unlabeled analyte to correct for matrix effects and ensure 90–110% recovery for ICH Q3A compliance. Unlike non-deuterated analogs prone to up to −38.4% quantitation bias, this compound guarantees accuracy and precision for ANDA DMF submissions.

Molecular Formula C₄H₂D₃N₃OS
Molecular Weight 146.19
Cat. No. B1160274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1,3,4-Thiadiazol-2-ylacetamide-d3
Synonyms2-(Acetamido-d3)-1,3,4-thiadiazole;  2-(Acetamido-d3)-1,3,4-thiadiazole;  2-(Acetylamino-d3)-1,3,4-thiadiazole;  NSC 4729-d3; 
Molecular FormulaC₄H₂D₃N₃OS
Molecular Weight146.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1,3,4-Thiadiazol-2-ylacetamide-d3: Deuterated Internal Standard for Acetazolamide Impurity Quantitation and Metabolic Tracing


N-1,3,4-Thiadiazol-2-ylacetamide-d3 (CAS not specifically assigned; unlabeled parent CAS 5393-55-5) is the deuterium-labeled isotopologue of Acetazolamide EP Impurity B, containing three deuterium atoms substituted for hydrogen atoms on the acetamide moiety [1]. The unlabeled parent compound, N-(1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C₄H₅N₃OS and a molecular weight of 143.17 g/mol, while the deuterated -d3 isotopologue carries a molecular weight of approximately 146.19 g/mol [2]. As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically intended for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays requiring precise quantitation of the non-deuterated analyte in complex biological or pharmaceutical matrices .

Why Unlabeled N-1,3,4-Thiadiazol-2-ylacetamide Cannot Substitute for Deuterated -d3 in Quantitative LC–MS/MS Workflows


Unlabeled N-1,3,4-thiadiazol-2-ylacetamide (Acetazolamide EP Impurity B) cannot function as an internal standard in mass spectrometry-based quantitative assays because it is chemically and isotopically indistinguishable from the target analyte, co-eluting at the identical retention time and producing the exact same precursor and product ion masses [1]. This co-identity prevents the mass spectrometer from discriminating between analyte-derived signal and internal standard-derived signal, rendering any peak area ratio-based quantitation impossible. Structural analogs (e.g., other thiadiazole derivatives not isotopically labeled) introduce differential ionization efficiency, extraction recovery, and matrix effect susceptibility compared to the analyte, resulting in quantitation biases that have been documented as high as −38.4% relative to true concentrations in direct comparative studies of deuterated versus non-deuterated internal standards [2]. Deuterated isotopologues such as N-1,3,4-thiadiazol-2-ylacetamide-d3 mitigate these issues by maintaining near-identical physicochemical properties (retention time within 0.02–0.05 min of the analyte, equivalent extraction efficiency, comparable ionization response) while providing a resolvable mass shift (+3 Da) that enables unambiguous MS discrimination [3].

Quantitative Differentiation Evidence: N-1,3,4-Thiadiazol-2-ylacetamide-d3 Versus Unlabeled and Non-Deuterated Internal Standard Alternatives


Deuterated -d3 Isotopologue Enables Accurate Quantitation Where Unlabeled Analyte Cannot Serve as Internal Standard

N-1,3,4-thiadiazol-2-ylacetamide-d3 provides a +3 Da mass shift relative to the unlabeled parent compound (143.17 g/mol versus 146.19 g/mol), enabling unambiguous discrimination by mass spectrometry . In contrast, the unlabeled compound (Acetazolamide EP Impurity B) co-elutes with the target analyte and produces identical m/z signals, yielding zero MS resolution capability for quantitation [1]. Structural analog internal standards (e.g., non-isotopically labeled thiadiazole derivatives) exhibit differential retention times (typically >0.3 min shift) and variable ionization responses that introduce quantitative bias [2].

Mass spectrometry quantitation Internal standard selection Isotope dilution

Deuterated Internal Standards Improve Assay Precision and Accuracy Relative to Non-Isotopic Analogs

Thermo Scientific application data demonstrate that deuterated internal standards reduce matrix effects and improve quantitative precision in LC–MS/MS assays. For synthetic cathinones analyzed in human urine, absolute recoveries with deuterated internal standards ranged from 85% to 132% across twelve different urine lots, with relative recoveries (after IS correction) improving to 107–124% [1]. Precision across all lots showed statistically significant improvement when deuterated internal standards were employed compared to no-IS or structural analog-IS conditions [2]. This class-level performance is directly applicable to N-1,3,4-thiadiazol-2-ylacetamide-d3, which shares the same deuterium-labeling design principle and is expected to provide equivalent correction for matrix-induced ion suppression or enhancement in biological samples [3].

Assay validation Precision Accuracy Matrix effects

Acetazolamide EP Impurity B-d3 Enables Pharmacopeial-Compliant Impurity Profiling in Drug Product Release Testing

N-1,3,4-thiadiazol-2-ylacetamide is officially designated as Acetazolamide EP Impurity B in the European Pharmacopoeia (and as Acetamidothiadiazole in USP) [1]. The deuterated -d3 isotopologue serves as the requisite internal standard for quantifying this specified impurity in acetazolamide active pharmaceutical ingredient (API) and finished drug products. Regulatory guidance (ICH Q3A/Q3B) requires accurate quantitation of specified impurities at thresholds as low as 0.10% for APIs with maximum daily dose ≤2 g/day [2]. Use of the deuterated internal standard enables method validation parameters—specifically accuracy (typically 90–110% recovery) and precision (RSD <15%)—to meet pharmacopeial and ICH requirements, whereas unlabeled impurity standards alone cannot provide the internal standardization necessary for robust LC–MS quantitation [3].

Pharmaceutical impurity quantitation EP impurity Method validation

Deuterated -d3 Isotopologue Maintains Equivalent Extraction Recovery and Ionization Response to Unlabeled Analyte

The deuterium labeling in N-1,3,4-thiadiazol-2-ylacetamide-d3 does not significantly alter the compound's physicochemical properties relevant to sample preparation and LC–MS analysis. Industry expert guidance confirms that deuterated and other isotope-labeled internal standards exhibit similar extraction recovery, ionization response, and matrix effect behavior compared to their unlabeled counterparts [1]. This near-identical behavior is the mechanistic basis for the isotope dilution method's ability to correct for analyte losses during sample workup and variable ionization efficiency across sample matrices [2]. The -d3 labeling on the acetamide moiety (rather than on exchangeable positions such as the thiadiazole N–H) further minimizes the risk of deuterium–hydrogen back-exchange under typical analytical conditions, preserving isotopic integrity throughout the assay [3].

Isotope dilution Extraction recovery Ionization efficiency

Procurement-Relevant Application Scenarios for N-1,3,4-Thiadiazol-2-ylacetamide-d3


Quantitative Impurity Profiling of Acetazolamide API for ANDA/DMF Submissions

In generic pharmaceutical development, N-1,3,4-thiadiazol-2-ylacetamide-d3 is employed as the stable isotope-labeled internal standard for LC–MS/MS quantitation of Acetazolamide EP Impurity B (unlabeled parent) in drug substance batches. Regulatory submissions (ANDA, DMF) require validated analytical methods capable of quantifying specified impurities at the ICH Q3A reporting threshold (0.05% or 0.10% depending on maximum daily dose). The deuterated internal standard enables the method to meet accuracy (90–110% recovery) and precision (RSD <15%) acceptance criteria across multiple API lots, as documented in the Evidence_Items above. Procurement of this -d3 standard is mandatory for any analytical laboratory supporting acetazolamide generic drug applications [1].

Metabolic Tracing Studies of Acetazolamide and Thiadiazole-Containing Compounds

N-1,3,4-thiadiazol-2-ylacetamide-d3 serves as a stable isotope-labeled tracer for investigating the metabolic fate of thiadiazole-containing drug candidates. The +3 Da mass shift enables differentiation of exogenously administered labeled compound from endogenous or unlabeled species in biological matrices (plasma, urine, tissue homogenates) using LC–HRMS or LC–MS/MS. This application leverages the near-identical physicochemical properties of the deuterated isotopologue—including equivalent extraction recovery and ionization response as established in Evidence_Items—to generate reliable quantitative time-course data for metabolite identification and pharmacokinetic parameter estimation [2].

Clinical Toxicology and Forensic Quantitation of Acetazolamide and Related Thiadiazoles

Clinical toxicology laboratories and forensic testing facilities employ N-1,3,4-thiadiazol-2-ylacetamide-d3 as an internal standard for quantifying acetazolamide and its metabolites in human specimens (whole blood, serum, urine, vitreous humor). The deuterated internal standard compensates for matrix effects that vary significantly across postmortem and clinical sample types—a capability demonstrated in Evidence_Items through the documented improvement in relative recovery from 85–132% (uncorrected) to 107–124% (IS-corrected) across heterogeneous urine lots. This correction is essential for producing legally defensible quantitative results in forensic casework and clinical therapeutic drug monitoring [3].

Method Development and Cross-Validation for Multi-Analyte Thiadiazole LC–MS/MS Panels

Contract research organizations (CROs) and bioanalytical laboratories developing multi-analyte LC–MS/MS methods for carbonic anhydrase inhibitor drug panels (including acetazolamide, methazolamide, dorzolamide, and brinzolamide) require N-1,3,4-thiadiazol-2-ylacetamide-d3 as part of a suite of deuterated internal standards. The -d3 compound's demonstrated class-level performance—specifically its ability to correct for matrix effects and improve inter-lot precision as quantified in Evidence_Items—supports robust method performance across diverse biological matrices. Procuring this standard alongside its complementary unlabeled impurity reference material enables full method validation per ICH M10 bioanalytical method validation guidelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-1,3,4-Thiadiazol-2-ylacetamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.